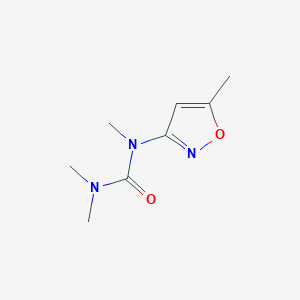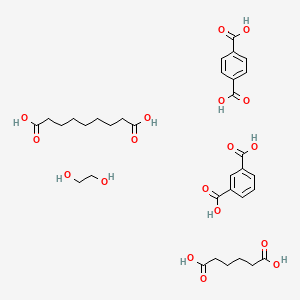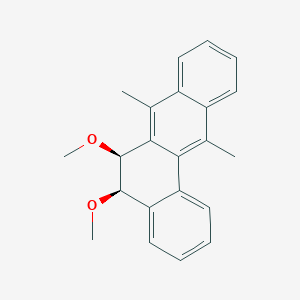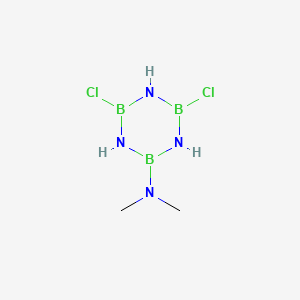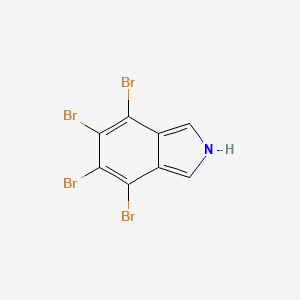
Dibutyl piperidin-1-ylphosphonodithioite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl piperidin-1-ylphosphonodithioite is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl piperidin-1-ylphosphonodithioite typically involves the reaction of piperidine derivatives with phosphonodithioite reagents. One common method includes the use of dibutyl phosphonodithioite as a starting material, which reacts with piperidine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl piperidin-1-ylphosphonodithioite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonodithioate derivatives.
Reduction: Reduction reactions can convert it into phosphonodithioite derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring or the phosphonodithioite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonodithioate derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Dibutyl piperidin-1-ylphosphonodithioite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of dibutyl piperidin-1-ylphosphonodithioite involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phosphonodithioite group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutyl piperidin-1-ylphosphonodithioite include:
Piperidine derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring structure.
Phosphonodithioite derivatives: Compounds with similar phosphonodithioite groups, such as dibutyl phosphonodithioite.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the phosphonodithioite group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
53431-24-6 |
|---|---|
Molekularformel |
C13H28NPS2 |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
bis(butylsulfanyl)-piperidin-1-ylphosphane |
InChI |
InChI=1S/C13H28NPS2/c1-3-5-12-16-15(17-13-6-4-2)14-10-8-7-9-11-14/h3-13H2,1-2H3 |
InChI-Schlüssel |
ZUHVTZAGGCSETE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(N1CCCCC1)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


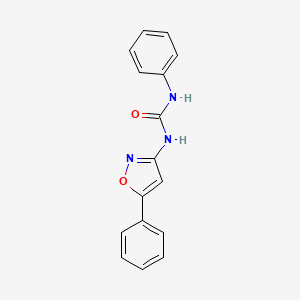


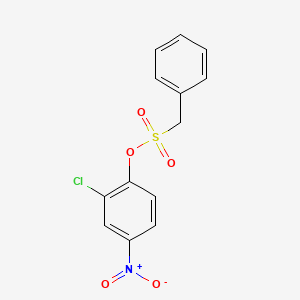
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
